3,5-Diphenylpyrazole Derivatives Exhibit Sub-Micromolar Inhibition of Prion Protein Formation
A specific 3,5-diphenylpyrazole (DPP) derivative, identified through a 10,000-compound screen, inhibited PrPSc formation with an IC50 of 0.6 μM and 1.2 μM in scrapie-infected ScN2A cells [1]. In contrast, the unmodified parent scaffold 3,5-diphenylpyrazole is not reported to have intrinsic anti-prion activity, underscoring that the activity is derivative-specific. This level of potency for this challenging target class is notable, and the in vivo translation was confirmed by a significant delay in disease onset in mouse models [1].
| Evidence Dimension | Inhibition of PrPSc formation (IC50) |
|---|---|
| Target Compound Data | 0.6 μM and 1.2 μM (for the most effective DPP derivative) |
| Comparator Or Baseline | Parent 3,5-diphenylpyrazole scaffold (no reported intrinsic activity); other prion inhibitors in literature (range varies widely, many >10 μM) |
| Quantified Difference | Derivative shows sub-micromolar potency; parent scaffold lacks direct activity. |
| Conditions | Scrapie-infected ScN2A cell-based assay |
Why This Matters
For researchers in prion disease, the 3,5-diphenylpyrazole scaffold provides a validated starting point for developing potent inhibitors, a property not found in the unsubstituted core.
- [1] Wagner, J., et al. (2011). Diphenylpyrazole-Derived Compounds Increase Survival Time of Mice after Prion Infection. Antimicrobial Agents and Chemotherapy, 55(10), 4774-4781. View Source
